1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate

Catalog No.
S1543836
CAS No.
155862-98-9
M.F
C22H18F3N3O7S
M. Wt
525.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-ox...

CAS Number

155862-98-9

Product Name

1-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate

IUPAC Name

1-[2-[4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]pyridin-1-ium-1-yl]ethyl]pyrrole-2,5-dione;trifluoromethanesulfonate

Molecular Formula

C22H18F3N3O7S

Molecular Weight

525.5 g/mol

InChI

InChI=1S/C21H18N3O4.CHF3O3S/c1-27-17-4-2-15(3-5-17)18-14-22-21(28-18)16-8-10-23(11-9-16)12-13-24-19(25)6-7-20(24)26;2-1(3,4)8(5,6)7/h2-11,14H,12-13H2,1H3;(H,5,6,7)/q+1;/p-1

InChI Key

LVIALPCMAFGHPU-UHFFFAOYSA-M

SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=[N+](C=C3)CCN4C(=O)C=CC4=O.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=[N+](C=C3)CCN4C(=O)C=CC4=O.C(F)(F)(F)S(=O)(=O)[O-]

Molecular Structure Analysis

The structure of MPOP-triflate consists of several key functional groups:

  • Pyridinium ring: A six-membered aromatic ring containing nitrogen.
  • Maleimide group: A cyclic imide with two double bonds, known for its reactivity towards thiol groups [].
  • Oxazole ring: A five-membered heterocycle with oxygen and nitrogen atoms.
  • Methoxyphenyl group: A phenyl ring with a methoxy (CH₃O) substituent, potentially affecting solubility and interactions with other molecules.
  • Triflate counterion (CF₃SO₃⁻): A large, negatively charged anion that balances the positive charge of the pyridinium ring.

The specific arrangement of these groups within the molecule and their interactions with each other likely influences its chemical properties and potential applications []. However, detailed structural analysis regarding bond lengths, angles, or specific spatial conformations is not available in the openly accessible scientific literature.


Chemical Reactions Analysis

  • Thiol-maleimide conjugation: The maleimide group is known to react with thiol (sulfhydryl, -SH) groups, forming stable covalent bonds. This reaction could be useful for labeling or modifying biomolecules containing cysteine residues [].

Labeling and Crosslinking Agent:

-[2-(Maleimido)ethyl]-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium triflate, also known as MPB, is a valuable tool in research due to its ability to covalently label and crosslink biomolecules. The maleimide group on the molecule readily reacts with sulfhydryl (thiol) groups present in proteins and other biomolecules, forming stable thioether linkages. This property allows researchers to attach MPB to specific sites on proteins, enabling various downstream applications such as:

  • Protein purification: MPB can be conjugated to antibodies or affinity tags, facilitating the isolation and purification of target proteins from complex mixtures [].
  • Protein-protein interaction studies: MPB can be used to crosslink interacting proteins, allowing researchers to identify and map protein-protein interaction networks within cells [].
  • Enzyme activity studies: MPB can be attached to specific amino acid residues in enzymes, enabling the study of their activity and function [].

Cellular Labeling and Imaging:

MPB's ability to label thiols can be exploited for cellular labeling and imaging applications. The molecule's positively charged pyridinium ring and lipophilic character facilitate its entry into living cells. Once inside, MPB reacts with intracellular thiols, labeling various cellular components, including proteins and glutathione. This property allows researchers to:

  • Visualize cellular morphology: MPB can be used in conjunction with fluorescent microscopy to visualize the overall shape and structure of cells.
  • Track cellular processes: By labeling specific organelles or protein populations with MPB, researchers can monitor their dynamics and movement within living cells.

Bioconjugation and Drug Delivery:

The versatile functional groups of MPB make it a valuable tool for bioconjugation and drug delivery applications. The maleimide group can be used to attach various biomolecules, drugs, or imaging probes to MPB, creating targeted conjugates. These conjugates can then be delivered to specific cells or tissues in the body, offering potential for:

  • Targeted drug delivery: By attaching therapeutic drugs to MPB, researchers can develop drug delivery systems that specifically target diseased cells, minimizing off-target effects.
  • In vivo imaging: MPB conjugates with imaging probes can be used for non-invasive imaging of specific tissues or organs in living animals, aiding in disease diagnosis and therapy monitoring.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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